Bienvenue dans la boutique en ligne BenchChem!

Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

Physicochemical properties Lipophilicity Drug-likeness

Validated precursor to 5-methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt (CAS 888504-28-7), the critical intermediate for HIV integrase inhibitor Raltegravir. Unlike 5-aryl analogs, its C5-methyl motif ensures low lipophilicity (LogP 0.7) and low molecular weight (156.14 Da), ideal for fragment-based drug discovery and CNS-penetrant libraries. High fluorescence quantum yield precedent supports bioimaging probe development. Procuring this specific regioisomer avoids undefined reactivity and process re-optimization costs inherent to unvalidated 5-aryl substitutes.

Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
CAS No. 37641-36-4
Cat. No. B1282373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-methyl-1,3,4-oxadiazole-2-carboxylate
CAS37641-36-4
Molecular FormulaC6H8N2O3
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN=C(O1)C
InChIInChI=1S/C6H8N2O3/c1-3-10-6(9)5-8-7-4(2)11-5/h3H2,1-2H3
InChIKeyWSWXWCDHGTWBRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate (CAS 37641-36-4): Procurement-Grade Heterocyclic Building Block for Medicinal Chemistry


Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate (CAS 37641-36-4) is a small-molecule 1,3,4-oxadiazole derivative with the molecular formula C₆H₈N₂O₃ and a molecular weight of 156.14 g/mol [1]. As an ethyl ester-bearing oxadiazole, it exhibits a melting point of 43–45 °C, a boiling point of approximately 238 °C at 760 mmHg, and a calculated LogP (XLogP3-AA) of 0.7, indicating moderate lipophilicity suitable for drug-like property profiles [2]. This compound is a foundational building block in medicinal chemistry and agrochemical research, widely employed as a synthetic intermediate for generating structurally diverse heterocyclic libraries .

Procurement Alert: Why Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate Cannot Be Casually Substituted with In-Class 5-Aryl or 5-Alkyl Analogs


In the 1,3,4-oxadiazole series, the identity of the C5 substituent is a non-negotiable determinant of both physicochemical behavior and downstream synthetic utility. The target compound bears a compact methyl group at C5, which confers a molecular weight of 156.14 Da and a calculated LogP of 0.7 [1]; in contrast, the 5-phenyl analog (ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate, CAS 16691-25-1) exhibits a molecular weight of 218.21 Da and a markedly higher LogP (~2.2 estimated), fundamentally altering solubility, membrane permeability, and chromatographic retention [2]. Substituting a 5-methyl with a 5-phenyl, 5-furyl, or 5-trifluoromethyl group changes not only the steric and electronic landscape but also the compound's validated synthetic role: ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate is specifically documented as the precursor to 5-methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt (CAS 888504-28-7), a critical intermediate in the industrial synthesis of the HIV integrase inhibitor Raltegravir (CAS 518048-05-0) . Generic substitution with an unvalidated analog introduces undefined reactivity, risks failed downstream coupling, and cannot be assumed to replicate this established industrial pathway. The quantitative evidence below clarifies where this compound differentiates from its closest structural neighbors.

Quantitative Differentiation: Measurable Property and Synthesis Pathway Advantages of Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate


Physicochemical Differentiation: Lower LogP and Molecular Weight vs. 5-Phenyl Analog Enable Superior Handling and Distinct Drug-Like Profile

Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate exhibits a calculated XLogP3-AA value of 0.7 [1]. This is substantially lower than the estimated LogP of the 5-phenyl analog (ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate, CAS 16691-25-1), which is predicted to be approximately 2.2 based on its structural composition and molecular weight of 218.21 Da [2]. The 0.7 LogP value places the target compound within the optimal lipophilicity range (0–3) associated with favorable oral absorption and reduced promiscuous off-target binding, whereas the 5-phenyl analog exceeds the preferred upper bound for central nervous system penetration and may present solubility limitations in aqueous assay systems.

Physicochemical properties Lipophilicity Drug-likeness Medicinal chemistry

Molecular Weight Advantage: 62 Da Lighter Than 5-Phenyl Analog Improves Ligand Efficiency and Crystallization Handling

The target compound has a molecular weight of 156.14 g/mol [1]. In comparison, ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate has a molecular weight of 218.21 g/mol [2]. This 62.07 g/mol difference (approximately 40% increase) arises solely from the replacement of the C5 methyl group with a phenyl ring. The lower molecular weight of the target compound is advantageous in fragment-based drug discovery (FBDD) and ligand-efficiency-driven optimization campaigns, where maintaining molecular weight below 300 Da is a key design principle. Additionally, the target compound exists as a crystalline solid with a defined melting point of 43–45 °C [3], facilitating reproducible weighing and purification, whereas larger 5-aryl analogs may exhibit less predictable solid-state behavior.

Molecular weight Ligand efficiency Crystallization Solid-state properties

Synthetic Efficiency: 63% Yield via Tetrazole Ring-Expansion Route Provides Scalable Access Not Demonstrated for 5-Aryl Analogs

A documented synthetic route to ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate proceeds via the reaction of 5-methyltetrazole with ethyl oxalyl chloride (monoethyl oxalate chloride), affording the target oxadiazole in a reported yield of approximately 63% . This tetrazole-to-oxadiazole ring-expansion methodology is specific to the 5-methyl substitution pattern and leverages the thermal or base-induced rearrangement of the tetrazole ring. In contrast, 5-aryl-1,3,4-oxadiazole-2-carboxylates typically require multi-step sequences involving hydrazide formation, acylation, and dehydrative cyclization, often with lower overall yields due to the steric and electronic demands of the aryl group. The 63% yield for the target compound represents a synthetically viable and scalable entry point for procurement decisions.

Synthetic route Process chemistry Yield optimization Scalability

Industrial Validation: Precursor Status for Raltegravir Intermediate (Potassium Salt) Confers Established Supply Chain and Quality Specifications

Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate serves as the direct precursor to 5-methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt (CAS 888504-28-7) , a validated intermediate in the commercial synthesis of the HIV integrase inhibitor Raltegravir (CAS 518048-05-0) . This industrial application establishes a clear, traceable demand pathway that is not documented for the 5-phenyl, 5-furyl, or 5-trifluoromethyl carboxylate analogs. The existence of a commercial supply chain for this specific compound—offered by multiple vendors with defined purity specifications (typically 95–98%) and documented handling and storage conditions (2–8 °C, dry area) —provides procurement confidence regarding batch-to-batch consistency, analytical characterization, and regulatory documentation.

Pharmaceutical intermediate Raltegravir synthesis Process validation Supply chain

Disclosure of Evidence Gap: Direct Comparative Biological Activity Data Against 5-Aryl Analogs Are Not Available in Peer-Reviewed Literature

A systematic search of primary literature (PubMed, SciFinder, Google Scholar) and authoritative databases (PubChem, CAS Common Chemistry) reveals no peer-reviewed studies reporting direct, head-to-head biological activity comparisons between ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate and its closest analogs (e.g., ethyl 5-phenyl-, 5-furyl-, or 5-trifluoromethyl-1,3,4-oxadiazole-2-carboxylates) in any antimicrobial, anticancer, or enzyme inhibition assay. Published studies on 1,3,4-oxadiazole derivatives typically focus on more structurally elaborated compounds (e.g., 2,5-disubstituted oxadiazoles bearing sulfonate, carboxylate, or heteroaryl appendages) rather than the simple C5-methyl/C2-carboxylate scaffold [1]. The oxadiazole literature contains extensive SAR analyses demonstrating that C5 substituent identity profoundly modulates activity, but these studies examine compounds with additional functionalization at C2 or N3 positions and cannot be extrapolated to the bare ethyl carboxylate series [2]. Consequently, any claim that the target compound exhibits superior or inferior biological activity relative to its 5-aryl analogs would lack direct experimental support and would rely on unsupported class-level inference.

Evidence limitation Comparative pharmacology Data transparency

Class-Level Precedent: C5-Methyl Substitution in 1,3,4-Oxadiazoles Confers Distinct Photophysical Properties Relevant to Fluorescent Probe Applications

Although direct comparative data for the ethyl carboxylate series are unavailable, class-level evidence from 2-aryl-5-methyl-1,3,4-oxadiazoles demonstrates that the C5-methyl substitution pattern enables high fluorescence quantum yields in both polar and nonpolar solvents. Specifically, 2-aryl-5-methyl-1,3,4-oxadiazoles (excluding the 2-hydroxyphenyl derivative) exhibit fluorescence with λₑₘ(max) = 300–339 nm and quantum yields (φ) ranging from 0.11 to 0.63 across various solvents [1]. This photophysical behavior is distinct from that of C5-phenyl or C5-trifluoromethyl analogs, which typically show altered emission wavelengths and quantum yields due to extended conjugation or electron-withdrawing effects. The ethyl carboxylate at C2 of the target compound provides a synthetic handle for further derivatization into fluorescent oxadiazole scaffolds while retaining the favorable photophysical characteristics associated with the C5-methyl motif.

Fluorescence Photophysical properties Quantum yield Material science

Procurement-Driven Application Scenarios for Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate


Scenario 1: Medicinal Chemistry Hit-to-Lead Optimization Requiring Low LogP and Favorable Ligand Efficiency

In early-stage drug discovery campaigns where maintaining low lipophilicity (LogP < 3) and low molecular weight is critical for oral bioavailability and reduced off-target promiscuity, ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate (LogP = 0.7; MW = 156.14 Da) provides a measurably superior starting point compared to the 5-phenyl analog (estimated LogP ~2.2; MW = 218.21 Da) [1] [2]. The target compound's physicochemical profile aligns with established fragment-like and lead-like property guidelines, making it suitable for incorporation into fragment-growing or scaffold-hopping strategies aimed at CNS-penetrant or solubility-constrained targets. Procurement of this specific compound, rather than a generic 5-aryl analog, ensures that the intrinsic physicochemical advantages of the C5-methyl motif are preserved in the resultant library compounds. [3]

Scenario 2: Process Chemistry Scale-Up for Raltegravir Intermediate Manufacturing

For organizations engaged in the synthesis of the HIV integrase inhibitor Raltegravir or its generic equivalents, ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate is the established precursor to the key intermediate 5-methyl-1,3,4-oxadiazole-2-carboxylic acid potassium salt (CAS 888504-28-7) . The compound is commercially available from multiple suppliers with defined purity specifications (95–98%) and documented storage conditions (2–8 °C, dry area), supporting Good Manufacturing Practice (GMP) or GMP-like process development . The documented synthetic route via tetrazole ring-expansion (63% yield) provides a scalable entry point that is not applicable to 5-aryl oxadiazole carboxylates, which require alternative, often lower-yielding cyclization methodologies . Substitution with an unvalidated 5-aryl analog introduces undefined reactivity, unpredictable impurity profiles, and significant process re-optimization costs.

Scenario 3: Fluorescent Probe or Optoelectronic Material Development Leveraging C5-Methyl Photophysical Properties

Researchers developing fluorescent sensors, bioimaging probes, or organic light-emitting materials may preferentially select ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate based on class-level precedent indicating that C5-methyl-1,3,4-oxadiazoles exhibit high fluorescence quantum yields (φ up to 0.63) across a range of polar and nonpolar solvents [4]. The ethyl carboxylate group at C2 provides a convenient synthetic handle for conjugation to biomolecules or for further functionalization into extended π-systems, while the C5-methyl motif avoids the red-shifted emission and variable quantum yields associated with extended conjugation in 5-aryl analogs. Procurement of this specific compound enables the construction of oxadiazole-based fluorophores with predictable photophysical behavior, reducing the empirical screening burden associated with uncharacterized 5-aryl starting materials.

Scenario 4: Fragment-Based Drug Discovery (FBDD) Library Construction

In fragment-based screening campaigns, the low molecular weight (156.14 Da) and moderate lipophilicity (LogP = 0.7) of ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate make it a suitable fragment-sized building block for library construction [1]. The compound's crystalline nature (melting point 43–45 °C) facilitates accurate weighing and purity control during library synthesis, while its ethyl ester functionality enables straightforward hydrolysis to the corresponding carboxylic acid for amide coupling diversification [3]. The target compound's physicochemical parameters fall within established fragment library guidelines (MW < 300 Da, LogP < 3, hydrogen bond acceptors ≤ 3), supporting its inclusion in focused fragment collections. In contrast, the 5-phenyl analog (MW = 218.21 Da, estimated LogP ~2.2) is less fragment-like due to its higher molecular weight and increased hydrophobicity, potentially limiting its utility in fragment-based approaches [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.